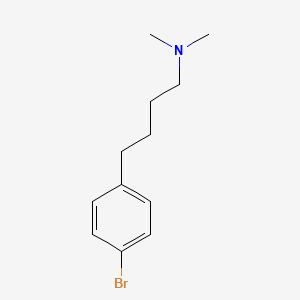
(+)-trans,trans-Abscisic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-trans,trans-Abscisic Acid-d3 is a deuterated form of abscisic acid, a naturally occurring plant hormone involved in various physiological processes. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in scientific research, particularly in studies involving mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans,trans-Abscisic Acid-d3 typically involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product. Advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(+)-trans,trans-Abscisic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
科学的研究の応用
(+)-trans,trans-Abscisic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of plant physiology to understand the role of abscisic acid in stress responses and developmental processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of agricultural products and as a standard in analytical chemistry.
作用機序
The mechanism of action of (+)-trans,trans-Abscisic Acid-d3 involves its interaction with specific molecular targets and pathways. In plants, it binds to abscisic acid receptors, triggering a cascade of signaling events that regulate various physiological processes, such as stomatal closure, seed dormancy, and stress responses. The deuterium atoms in the compound can provide insights into the dynamics and kinetics of these interactions.
類似化合物との比較
Similar Compounds
Abscisic Acid: The non-deuterated form of the compound, widely studied for its role in plant physiology.
Deuterated Plant Hormones: Other deuterated plant hormones, such as deuterated gibberellins and cytokinins, used in similar research applications.
Uniqueness
(+)-trans,trans-Abscisic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research, such as improved stability and the ability to trace the compound in complex biological systems using mass spectrometry. This makes it a valuable tool for studying the detailed mechanisms of abscisic acid’s effects and interactions.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-(trideuteriomethyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1/i1D3 |
InChIキー |
JLIDBLDQVAYHNE-VNMXHFGYSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C)O |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)
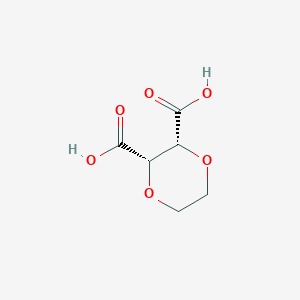
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)
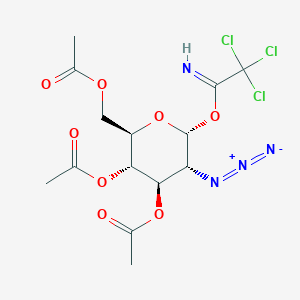
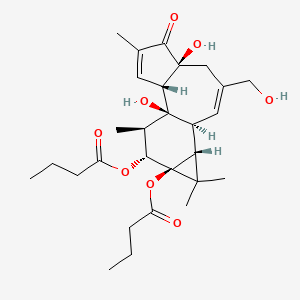
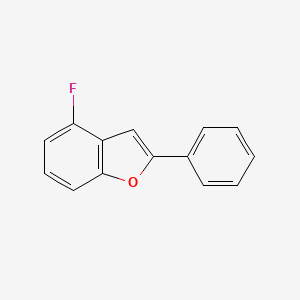

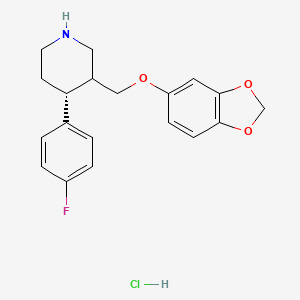
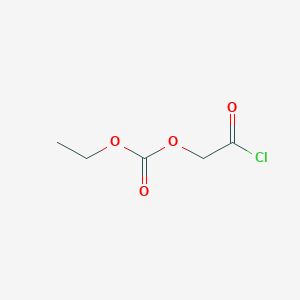
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)

